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Compound of Interest

Compound Name: Glycerol distearate

Cat. No.: B129473 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hot-Melt Extrusion (HME) is a robust, solvent-free technology increasingly used in

the pharmaceutical industry for various applications, including enhancing the bioavailability of

poorly soluble drugs, taste masking, and developing modified-release dosage forms.[1]

Glycerol distearate (commonly known by the brand name Precirol® ATO 5) is a lipid excipient

composed of esters of palmitic (C16) and stearic (C18) acids. With a melting point of 50–60°C

and a low Hydrophilic-Lipophilic Balance (HLB) value of 2, it is particularly well-suited for HME.

[2]

The primary applications for glycerol distearate in HME include its use as a matrix-former for

sustained-release formulations and as a coating agent for taste masking.[3][4] Its lipid nature

allows for processing at relatively low temperatures (often below 70°C), which is advantageous

for heat-sensitive active pharmaceutical ingredients (APIs).[2] Furthermore, it can act as a

plasticizer, reducing the glass transition temperature of polymers and lowering the required

processing torque, thereby improving manufacturability.[5]

Quantitative Data Summary
The following tables summarize key formulation and processing parameters from studies

utilizing glycerol distearate (Precirol® ATO 5) in HME for sustained-release applications.

Table 1: HME Formulation & Processing Parameters for Theophylline Sustained-Release

Matrices
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Parameter Formulation 1 Formulation 2 Formulation 3

Active Pharmaceutical

Ingredient (API)
Theophylline Theophylline Theophylline

Lipid Matrix Former Precirol® ATO 5 Precirol® ATO 5 Precirol® ATO 5

API:Lipid Ratio (%

w/w)
50:50 75:25 50:50

Extruder Type Twin-Screw Extruder Twin-Screw Extruder
11mm Twin-Screw

Extruder

Temperature Profile

(°C)

Extruded below

melting range

Extruded below

melting range

Zone 1: AmbientZone

2: 80Zone 3: 95Zone

4: 110Zone 5:

110Zone 6: 90Zone 7:

75Zone 8: 65

Screw Speed (rpm) Not Specified Not Specified Not Specified

Feed Rate ( g/min ) Not Specified Not Specified Not Specified

Outcome

Sustained-release

properties

demonstrated.[4]

Sustained-release

properties

demonstrated.[4]

Granules suitable for

sustained-release

tablets produced.[2]

Reference
Reitz & Kleinebudde,

2007[4]

Reitz & Kleinebudde,

2007[4]

Moradiya et al.,

2013[2]

Table 2: HME Parameters for Ascorbic Acid Sustained-Release Granules
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Parameter Formulation Details

Active Pharmaceutical Ingredient (API) L-ascorbic acid

Lipid Matrix Former Precirol® ATO 5

API:Lipid Ratios Tested (% w/w) 55:45, 70:30, 85:15

Extruder Type 10mm Co-rotating Twin-Screw Extruder

Processing Temperatures Tested (°C) 55, 60, 65

Screw Speed (rpm) 120

Feed Rate ( g/min ) 1.5

Key Finding

Increasing the concentration of Precirol® ATO 5

resulted in a decreased rate of ascorbic acid

release, confirming its function as a sustained-

release matrix former.[6][7]

Reference Al-khattawi et al., 2022[6][7]

Experimental Protocols
Protocol for Hot-Melt Extrusion of a Sustained-Release
Matrix
This protocol provides a general methodology for preparing a sustained-release drug matrix

using a twin-screw extruder with glycerol distearate.

2.1.1 Materials & Equipment

Active Pharmaceutical Ingredient (API)

Glycerol Distearate (Precirol® ATO 5)

V-blender or equivalent powder mixer

Gravimetric feeder
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Co-rotating Twin-Screw Extruder (e.g., Thermo Fisher Pharma 11 or equivalent) with a round

die (e.g., 1-2 mm)

Conveyor belt for cooling

Pelletizer

2.1.2 Procedure

Premixing: Accurately weigh the API and glycerol distearate to the desired ratio (e.g., 50:50

w/w). Blend the materials in a V-blender for 15-20 minutes to ensure a homogenous physical

mixture.

Extruder Setup:

Assemble the extruder with a standard screw configuration, including conveying and

kneading elements.

Set the temperature profile for the extruder barrels. A typical profile for a Precirol® ATO 5

formulation is: Zone 1 (feeding): Ambient; Zone 2: 80°C; Zone 3: 95°C; Zone 4: 110°C;

Zone 5: 110°C; Zone 6: 90°C; Zone 7: 75°C; Die Zone: 65°C.[2]

Allow the extruder to heat up and stabilize at the set temperatures.

Extrusion Process:

Calibrate the gravimetric feeder to deliver the powder blend at the desired feed rate (e.g.,

1.5 - 5.0 g/min ).

Set the screw speed (e.g., 100-150 rpm).

Start the feeder and extruder screws simultaneously. Monitor the process for stability,

observing the torque and die pressure.

Downstream Processing:

Collect the extruded strand (extrudate) on a conveyor belt to allow for ambient air cooling

and solidification. Glycerol distearate recrystallizes rapidly upon cooling.
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Feed the solidified extrudate into a pelletizer to cut it into uniform pellets (e.g., 1-2 mm in

length).

Storage: Store the pellets in a well-sealed container at room temperature, protected from

moisture.

Protocol for In-Vitro Dissolution Testing (Sustained-
Release)
This protocol is based on USP General Chapter <711> Dissolution for extended-release

dosage forms.[8][9][10]

2.2.1 Materials & Equipment

USP Apparatus 2 (Paddle Apparatus)

Dissolution Vessels (typically 900 mL)

Water bath/heater

Calibrated thermometer and tachometer

Dissolution Medium: 900 mL of a buffered solution within the physiologic pH range (e.g., pH

6.8 phosphate buffer).[9]

Extruded pellets or tablets compressed from milled extrudates

Syringes and cannula filters (e.g., 0.45 µm)

UV-Vis Spectrophotometer or HPLC system for analysis

2.2.2 Procedure

Preparation:

Prepare the dissolution medium and deaerate it if necessary.[10]

Assemble the dissolution apparatus and pre-heat the medium in the vessels to 37 ± 0.5°C.
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Test Execution:

Place a single dosage unit (e.g., a specified weight of pellets or one tablet) into each

vessel.

Immediately start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

Withdraw samples (e.g., 5 mL) at defined time points. For sustained-release profiles,

typical points are 1, 2, 4, 8, 12, and 24 hours.[2][9]

Replace the withdrawn volume with fresh, pre-warmed medium.

Filter the samples immediately through a 0.45 µm filter to prevent undissolved particles

from interfering with the analysis.

Analysis:

Analyze the concentration of the API in the filtered samples using a validated analytical

method (e.g., UV-Vis spectrophotometry at the API's λmax or HPLC).

Calculate the cumulative percentage of drug released at each time point.

Protocol for Physicochemical Characterization of
Extrudates
Characterization is crucial to understand the solid-state properties of the API within the lipid

matrix.

2.3.1 Differential Scanning Calorimetry (DSC)

Purpose: To determine the thermal properties, such as melting point (Tm) and to confirm the

solid state of the API (crystalline or amorphous) within the extrudate.[11][12]

Procedure:

Accurately weigh 3-5 mg of the sample (API, Precirol® ATO 5, physical mixture, and milled

extrudate) into an aluminum DSC pan and seal it.
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Place the pan in the DSC instrument. Use an empty sealed pan as a reference.

Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g.,

10°C/min) over a relevant temperature range (e.g., 25°C to 200°C).

Analyze the resulting thermogram. The absence of the API's characteristic melting peak in

the extrudate sample suggests it is molecularly dispersed or in an amorphous state.[13]

2.3.2 Powder X-Ray Diffraction (PXRD)

Purpose: To investigate the crystalline structure of the materials. It is highly sensitive for

detecting crystallinity.[11]

Procedure:

Place a sufficient amount of the powdered sample (API, physical mixture, milled extrudate)

onto the sample holder.

Scan the sample over a specified 2θ range (e.g., 5° to 60°) using a diffractometer with Cu

Kα radiation.

Analyze the diffractogram. Sharp peaks indicate crystalline material. The disappearance of

the API's characteristic peaks in the extrudate pattern confirms its conversion to an

amorphous state.[2]

2.3.3 Scanning Electron Microscopy (SEM)

Purpose: To visualize the surface morphology and microstructure of the extrudates.

Procedure:

Mount the sample (a cross-section of an extrudate or pellets) onto an aluminum stub using

double-sided carbon tape.

Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

Image the sample in the SEM at various magnifications to observe the surface texture,

porosity, and dispersion of particles.
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Visualized Workflows and Relationships

1. Preparation

2. Hot-Melt Extrusion

3. Downstream Processing
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// Center Node CQA [label="Critical Quality Attributes\n(CQAs)", shape=ellipse, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];

// Categories node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124",

color="#5F6368"]; formulation [label="Formulation\nVariables", pos="-5,3!",

fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Process\nParameters", pos="5,3!",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Specific Variables node [shape=plaintext, fontcolor="#202124"]; drug_load [label="API:Lipid

Ratio", pos="-6.5,1!"]; api_props [label="API Properties\n(Solubility, M.P.)", pos="-3.5,1!"];

temp [label="Barrel Temperature", pos="3.5,1!"]; screw_speed [label="Screw Speed (RPM)",

pos="6.5,1!"]; feed_rate [label="Feed Rate", pos="5,-1!"]; screw_design [label="Screw Design",

pos="8,-1!"];

// CQAs node [shape=plaintext, fontcolor="#202124"]; release [label="Drug Release Profile",

pos="-2,-3!"]; stability [label="Physical/Chemical Stability", pos="2,-3!"]; content [label="Content

Uniformity", pos="0,-5!"];

// Edges edge [color="#5F6368", arrowhead="normal"]; formulation -> CQA; process -> CQA;

drug_load -> formulation; api_props -> formulation;

temp -> process; screw_speed -> process; feed_rate -> process; screw_design -> process;

CQA -> release; CQA -> stability; CQA -> content; } Caption: Cause-and-effect diagram for

HME with glycerol distearate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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